molecular formula C21H20O3S B14575256 Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-89-1

Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]-

Cat. No.: B14575256
CAS No.: 61563-89-1
M. Wt: 352.4 g/mol
InChI Key: ZGGLUWQRZIBWGD-UHFFFAOYSA-N
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Description

Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- is an organic compound with a complex structure that includes a phenol group, two methyl groups, and a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of 3,5-dimethylphenol with a suitable phenylsulfonylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The phenol group can form hydrogen bonds with amino acid residues, while the sulfonyl group can participate in various non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: A simpler phenol derivative with two methyl groups.

    Phenylsulfonylmethane: A compound with a sulfonyl group attached to a phenyl ring.

    2,5-Dimethylphenol: Another phenol derivative with methyl groups in different positions.

Uniqueness

Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both phenol and sulfonyl groups allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

CAS No.

61563-89-1

Molecular Formula

C21H20O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[benzenesulfonyl(phenyl)methyl]-3,5-dimethylphenol

InChI

InChI=1S/C21H20O3S/c1-15-13-16(2)20(19(22)14-15)21(17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h3-14,21-22H,1-2H3

InChI Key

ZGGLUWQRZIBWGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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